![molecular formula C11H22ClNO2 B6295033 2-Amino-3-cyclooctyl-propanoic acid hydrochloride CAS No. 190905-78-3](/img/structure/B6295033.png)
2-Amino-3-cyclooctyl-propanoic acid hydrochloride
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Overview
Description
2-Amino-3-cyclooctyl-propanoic acid hydrochloride (2-Amino-3-COPH) is a cyclic organic compound with a wide range of applications in scientific research. It is a useful tool for organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. 2-Amino-3-COPH is also used as a chromogenic reagent in biochemical assays and as a substrate for enzymes. The hydrochloride salt of 2-Amino-3-COPH has been used in the study of enzyme kinetics and drug-receptor interactions.
Mechanism of Action
2-Amino-3-COPH is an organic compound that acts as an enzyme substrate. When it binds to an enzyme, it stimulates the enzyme to catalyze a reaction. The reaction is catalyzed by the enzyme's active site, which binds the substrate and helps to orient it in the proper position for the reaction to take place. The reaction is then catalyzed by the enzyme's catalytic site, which helps to speed up the reaction.
Biochemical and Physiological Effects
2-Amino-3-COPH has been used in the study of enzyme kinetics and drug-receptor interactions. It has also been used to study the structure and function of proteins and to study the structure and dynamics of membranes. In addition, 2-Amino-3-COPH has been used to study the effects of drugs on various biochemical and physiological processes, such as the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Amino-3-COPH in lab experiments include its high solubility, low toxicity, and ease of synthesis. It is also a relatively inexpensive compound and can be easily stored and handled. The main limitation of using 2-Amino-3-COPH in lab experiments is that it is not very stable and can easily be degraded by oxidation.
Future Directions
The potential future directions for the use of 2-Amino-3-COPH in scientific research include the development of new compounds and drugs, the study of enzyme kinetics and drug-receptor interactions, and the study of the structure and dynamics of membranes. Additionally, 2-Amino-3-COPH could be used to study the effects of drugs on various biochemical and physiological processes, such as the regulation of cell growth and differentiation. Finally, 2-Amino-3-COPH could be used to develop new methods for the synthesis of organic compounds and pharmaceuticals.
Synthesis Methods
2-Amino-3-COPH is synthesized from cyclooctene and 2-bromopropanoic acid. The cyclooctene is reacted with the 2-bromopropanoic acid in the presence of an aqueous base to form a cyclic ester, which is then hydrolyzed to form 2-Amino-3-COPH. The synthesis of 2-Amino-3-COPH is relatively simple and can be carried out in a few steps.
Scientific Research Applications
2-Amino-3-COPH has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a chromogenic reagent in biochemical assays and as a substrate for enzymes. The hydrochloride salt of 2-Amino-3-COPH has been used in the study of enzyme kinetics and drug-receptor interactions. In addition, 2-Amino-3-COPH has been used to study the structure and function of proteins and to study the structure and dynamics of membranes.
properties
IUPAC Name |
2-amino-3-cyclooctylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNVSMIDNZRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyclooctyl-propanoic acid;hydrochloride |
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